N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Hydroxylation and Carboxamidation: The hydroxyl group and carboxamide functionality can be introduced through selective hydroxylation and subsequent amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
Compared to similar compounds, N-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-21-14-5-3-2-4-13(14)16(22)15(18(21)24)17(23)20-10-11-6-8-12(19)9-7-11/h2-9,22H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHZYGMWPZBTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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